N-Hydroxy-1-methylpiperidine-4-carboximidamide
Description
N-Hydroxy-1-methylpiperidine-4-carboximidamide (CAS: CID 57751896) is a carboximidamide derivative with the molecular formula C₇H₁₅N₃O and a molecular weight of 157.22 g/mol . Its structure features a piperidine ring substituted with a methyl group at position 1 and a hydroxyimidamide functional group at position 4 (SMILES: CN1CCC(CC1)/C(=N/O)/N) . Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (134.8 Ų) and [M+Na]⁺ (142.9 Ų), suggest utility in mass spectrometry-based identification .
Properties
IUPAC Name |
N'-hydroxy-1-methylpiperidine-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-10-4-2-6(3-5-10)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEWCGJMSJUBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331957-58-4 | |
| Record name | N-hydroxy-1-methylpiperidine-4-carboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-methylpiperidine-4-carboximidamide typically involves the reaction of 1-methylpiperidine-4-carboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1-methylpiperidine-4-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-1-methylpiperidine-4-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-Hydroxy-1-methylpiperidine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by forming a covalent bond with the enzyme. This interaction can lead to the modulation of biological pathways and the regulation of various physiological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Compounds for Comparison:
N-Hydroxy-1-methylpiperidine-4-carboximidamide (Target Compound)
N'-Hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide (CAS: 1563212-24-7)
Key Observations:
- The methylpiperazine substituent in the analog may improve solubility in polar solvents compared to the methylpiperidine group in the target compound.
Physicochemical Properties
Collision Cross-Section (CCS) Data for Target Compound :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 158.12878 | 134.8 |
| [M+Na]⁺ | 180.11072 | 142.9 |
| [M-H]⁻ | 156.11422 | 136.2 |
- Comparative Note: CCS values are critical for distinguishing isomers or analogs in analytical workflows. The analog (CAS 1563212-24-7) lacks reported CCS data, limiting direct comparisons. However, its larger estimated molecular weight suggests higher CCS values than the target compound.
Biological Activity
N-Hydroxy-1-methylpiperidine-4-carboximidamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group, a piperidine ring, and a carboximidamide functional group. Its molecular formula is . The structural features of this compound facilitate interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It can bind to the active sites of specific enzymes, leading to modulation of biological pathways. This interaction may occur through covalent bonding or hydrogen bonding, influencing the conformation and function of target molecules.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or forming covalent bonds, which can affect metabolic pathways.
- Biological Pathway Modulation : Its ability to interact with enzymes allows it to regulate physiological processes, potentially impacting disease states.
Biological Activity
This compound has been investigated for various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, related piperidine derivatives have shown efficacy against several cancer cell lines .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions such as cancer or metabolic disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits key metabolic enzymes | |
| Neurological Effects | Potential dopamine transporter inhibition |
Table 2: Pharmacokinetic Properties (Hypothetical Data)
| Parameter | Value |
|---|---|
| C_max (ng/mL) | 830 |
| T_max (h) | 0.25 |
| AUC (ng/mL·h) | 66,000 |
Case Studies
- Anticancer Efficacy : A study involving related piperidine derivatives demonstrated significant cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating potent inhibition of cell proliferation. The mechanism was linked to cell cycle arrest and apoptosis induction .
- Enzyme Interaction Studies : Research has shown that this compound effectively inhibits enzymes in the inositol biosynthesis pathway, suggesting its potential application in treating metabolic disorders .
- Neurological Applications : Similar compounds have been explored for their role as dopamine transporter inhibitors, indicating potential applications in treating psychiatric conditions such as depression and anxiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
